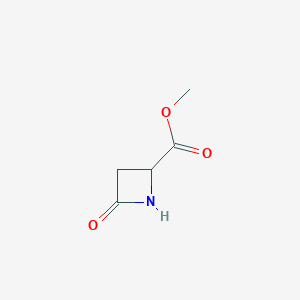

(S)-Methyl 4-oxoazetidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S)-4-oxoazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKVYXZJTFOVKC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 4-oxoazetidine-2-carboxylate

Introduction: The Significance of the Azetidinone Core

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the structural and functional heart of penicillin and cephalosporin antibiotics.[1][2][3] Its inherent ring strain makes it a potent acylating agent for bacterial transpeptidases, leading to the disruption of cell wall synthesis. (S)-Methyl 4-oxoazetidine-2-carboxylate is a valuable chiral building block, providing a synthetically versatile scaffold for the development of novel β-lactam antibiotics, enzyme inhibitors, and other advanced therapeutic agents.

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. Understanding this spectroscopic signature is paramount for researchers in synthesis, process development, and quality control.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's connectivity is essential for interpreting spectroscopic data. The structure and conventional atom numbering for NMR analysis are presented below.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the azetidine ring protons and the methyl ester group. The diastereotopic protons at the C3 position are a key feature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H (N1) | 6.5 - 8.0 | Broad Singlet (br s) | - |

| H2 | 4.0 - 4.5 | Doublet of Doublets (dd) | JH2-H3a ≈ 5-7, JH2-H3b ≈ 2-3 |

| O-CH₃ (C6) | ~3.7 | Singlet (s) | - |

| H3a (trans to H2) | 3.2 - 3.6 | Doublet of Doublets (dd) | JH3a-H3b ≈ 15-17, JH3a-H2 ≈ 5-7 |

| H3b (cis to H2) | 2.8 - 3.1 | Doublet of Doublets (dd) | JH3b-H3a ≈ 15-17, JH3b-H2 ≈ 2-3 |

Expert Insights:

-

The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The two protons on C3 are diastereotopic, meaning they are in different chemical environments. This results in distinct signals (H3a and H3b) and a large geminal coupling constant (JH3a-H3b).

-

The differing cis and trans coupling constants between H2 and the H3 protons are characteristic of the rigid, four-membered ring system and are crucial for confirming the relative stereochemistry.

Caption: Predicted ¹H-¹H NMR correlations (COSY) for the azetidinone ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule, with two distinct carbonyl signals being a key diagnostic feature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester C=O (C5) | 170 - 175 |

| β-Lactam C=O (C4) | 165 - 170 |

| C2 | 55 - 60 |

| O-CH₃ (C6) | 51 - 54 |

| C3 | 40 - 45 |

Expert Insights:

-

The β-lactam carbonyl (C4) typically appears slightly upfield compared to the ester carbonyl (C5) due to the effects of ring strain and the nitrogen atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between the CH (C2), CH₂ (C3), and CH₃ (C6) signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The most prominent feature in the IR spectrum of a β-lactam is the high-frequency carbonyl absorption.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| β-Lactam C=O Stretch | 1750 - 1785 | Strong, Sharp |

| Ester C=O Stretch | 1735 - 1750 | Strong, Sharp |

| C-N Stretch | 1180 - 1360 | Medium |

Authoritative Grounding: The carbonyl stretching frequency of the β-lactam ring is significantly higher than that of a typical acyclic amide (1650-1680 cm⁻¹)[4]. This increase is a direct consequence of the angle strain in the four-membered ring, which increases the s-character of the C=O bond and shifts its absorption to a higher wavenumber. This is a definitive diagnostic peak for the 2-azetidinone core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data, which serve as final confirmation of the molecular formula and structural components.

| Parameter | Value | Method |

| Molecular Formula | C₅H₇NO₃ | - |

| Molecular Weight | 129.11 g/mol | - |

| Monoisotopic Mass | 129.0426 u | - |

| [M+H]⁺ | 130.0504 | ESI-MS (Positive) |

| [M+Na]⁺ | 152.0323 | ESI-MS (Positive) |

| [M-H]⁻ | 128.0348 | ESI-MS (Negative) |

Expert Insights:

-

Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

-

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value to provide unambiguous confirmation of the molecular formula C₅H₇NO₃.

-

Common fragmentation pathways in MS/MS analysis would likely involve the loss of the methoxycarbonyl group (-•COOCH₃) or cleavage of the β-lactam ring.

Experimental Protocols: A Self-Validating Workflow

The following protocols represent best practices for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be superior for observing exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Acquisition: Record ¹H, ¹³C, DEPT-135, and 2D COSY spectra on a spectrometer operating at a field strength of at least 400 MHz for protons. Causality: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex spin systems of the ring protons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. Causality: This step is essential to subtract the absorbance of atmospheric CO₂ and H₂O, ensuring that the final spectrum only contains signals from the sample.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the wavenumbers (cm⁻¹) for the key functional group absorptions.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte in positive-ion ESI mode, enhancing the signal for the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

HRMS/MS-MS (Optional): For further confirmation, perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. Conduct fragmentation (MS/MS) analysis on the parent ion to validate its structure.

Caption: A comprehensive workflow for the spectroscopic validation of the target compound.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. The characteristic high-frequency β-lactam carbonyl stretch in the IR spectrum, the precise molecular weight confirmation by HRMS, and the detailed connectivity map provided by 1D and 2D NMR experiments together form a self-validating system. This guide provides the foundational data and expert rationale necessary for researchers to confidently synthesize, identify, and utilize this important chiral building block in the advancement of drug discovery and development.

References

- Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. (n.d.). PubMed.

- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.

- Synthesis and biological study of Azetidinone derivatives. (2019, April 10).

- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. (n.d.). IJCRT.org.

- A REVIEW ON 2-AZETEDINONES. (n.d.).

- Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3). (n.d.). PubChemLite.

Sources

An In-depth Technical Guide to the Synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate from L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral β-Lactam Synthon

The azetidin-2-one, or β-lactam, is a privileged scaffold in medicinal chemistry, most notably as the core structure of penicillin and cephalosporin antibiotics. The specific stereochemistry of substituents on the β-lactam ring is critical for biological activity. (S)-Methyl 4-oxoazetidine-2-carboxylate, with its defined stereocenter derived from the naturally abundant and inexpensive chiral pool starting material L-aspartic acid, represents a highly valuable and versatile intermediate for the stereocontrolled synthesis of complex molecules.[1][2] Its utility extends to the creation of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors.[1]

This guide will focus on a well-established, multi-step synthesis that leverages fundamental organic reactions, including protection chemistry, amide bond formation, and an intramolecular Dieckmann condensation for the crucial ring-closing step.

Overall Synthetic Strategy

The conversion of L-aspartic acid to this compound can be conceptually broken down into three key stages, as illustrated in the workflow diagram below. This strategic approach ensures the preservation of the inherent stereochemistry of the starting material throughout the synthetic sequence.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with experimental details, justifications for the choice of reagents and conditions, and insights into the reaction mechanisms.

Stage 1: Protection and Activation of L-aspartic Acid

The initial steps focus on protecting the two carboxylic acid groups and the amino group of L-aspartic acid to prevent unwanted side reactions in subsequent steps.

Step 1.1: Diamethyl Esterification of L-aspartic Acid

The conversion of both carboxylic acid functionalities to their corresponding methyl esters is a crucial first step. This is typically achieved via Fischer esterification.

-

Protocol:

-

Suspend L-aspartic acid in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride.

-

Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield (S)-Dimethyl 2-aminosuccinate hydrochloride as a crude product, which can be used in the next step after neutralization.

-

-

Expertise & Experience: The use of thionyl chloride is advantageous as it reacts with methanol to generate HCl in situ, which catalyzes the esterification. The byproduct, sulfur dioxide, and excess HCl are volatile, simplifying the workup.

Step 1.2: N-Protection with a Boc Group

The amino group is protected to prevent its interference in the subsequent base-mediated cyclization. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of conditions and its ease of removal under acidic conditions if required for further derivatization.

-

Protocol:

-

Dissolve (S)-Dimethyl 2-aminosuccinate in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the amino group.

-

Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete.

-

Perform an aqueous workup to remove water-soluble byproducts and purify the resulting (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)succinate by column chromatography.

-

-

Trustworthiness: The progress of this reaction can be reliably monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine and the appearance of the higher Rf Boc-protected product.

Stage 2: Selective Deprotection and Amide Bond Preparation

With both carboxyl groups esterified, one must be selectively hydrolyzed to the carboxylic acid to enable subsequent amide bond formation, which is a precursor to the β-lactam.

Step 2.1: Selective Saponification

This step leverages the differential reactivity of the two ester groups. The ester at the α-position is slightly more sterically hindered by the adjacent Boc-protected amine, allowing for preferential saponification of the β-ester under carefully controlled conditions.

-

Protocol:

-

Dissolve the Boc-protected diester in a solvent mixture, typically methanol and water.

-

Cool the solution in an ice bath and add one equivalent of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), dropwise.

-

Monitor the reaction closely by TLC or HPLC to maximize the yield of the mono-acid.

-

Once the reaction is complete, carefully acidify the mixture to protonate the carboxylate and extract the product into an organic solvent.

-

-

Authoritative Grounding: The principle of selective saponification in differentially substituted diesters is a well-established method in organic synthesis for achieving regioselectivity.

Stage 3: Intramolecular Cyclization and Final Product Formation

This final stage involves the formation of the key four-membered β-lactam ring.

Step 3.1: Activation and Intramolecular Amide Bond Formation (Dieckmann Condensation)

The crucial ring-closing step is an intramolecular Dieckmann condensation.[3] This reaction involves the deprotonation of the α-carbon to one of the ester groups, which then attacks the other ester carbonyl to form the four-membered ring.

-

Protocol:

-

The mono-acid from the previous step is first converted to a more reactive species, such as an acid chloride or activated ester, to facilitate cyclization. A common method is treatment with a peptide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The activated intermediate is then treated with a strong, non-nucleophilic base to effect the intramolecular cyclization. A suitable base for this transformation is lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH).

-

The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

-

After quenching the reaction, the crude product is purified by column chromatography to yield this compound.

-

-

Mechanistic Insight: The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters.[3] The driving force for this reaction is the formation of a resonance-stabilized enolate of the resulting β-keto ester.

Caption: Simplified mechanism of the Dieckmann condensation for β-lactam formation.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1.1 | L-aspartic acid | Methanol, Thionyl chloride | (S)-Dimethyl 2-aminosuccinate | >95 |

| 1.2 | (S)-Dimethyl 2-aminosuccinate | (Boc)₂O, Triethylamine | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)succinate | 85-95 |

| 2.1 | Boc-protected diester | LiOH or NaOH | Boc-protected mono-acid | 70-85 |

| 3.1 | Boc-protected mono-acid | DCC/EDC, LiHMDS/NaH | This compound | 60-75 |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of all expected protons and their chemical environments.

-

¹³C NMR: To verify the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

-

Chiral HPLC: To confirm the enantiomeric purity of the final product.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Reagents such as thionyl chloride, strong bases (LiHMDS, NaH), and coupling agents (DCC, EDC) are hazardous and should be handled with extreme care according to their Safety Data Sheets (SDS).

Conclusion

The synthesis of this compound from L-aspartic acid is a well-trodden path in organic synthesis that provides reliable access to a valuable chiral building block. By understanding the rationale behind each step—from protection and activation to the key Dieckmann cyclization—researchers can confidently and efficiently produce this important intermediate for applications in drug discovery and development. The methodologies outlined in this guide are robust and can be adapted for scale-up with appropriate process optimization.

References

- Bach, J. F. (2001). Structure of β-lactam synthetase reveals how to synthesize antibiotics instead of asparagine.

- Rodriguez-Gacio, M. C., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45385-45417.

- Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. Organic & Biomolecular Chemistry, 1(1), 1-19.

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern zweibasisher Säuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Singh, G. S. (2004). Synthesis of β-lactams with π electron-withdrawing substituents. Tetrahedron, 60(43), 9539-9570.

-

PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. Retrieved from [Link]

- Hayashi, T., & Ueyama, K. (2004). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 126(36), 11508-11509.

- Georg, G. I. (2010). Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. ChemInform, 41(29).

- Krische, M. J., & Jang, H. Y. (2002). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Organic Letters, 4(18), 3051-3053.

- Palomo, C., et al. (2000). Stereoselective allylation of 4-oxoazetidine-2-carbaldehydes. Application To the stereocontrolled synthesis of fused tricyclic beta-lactams via intramolecular diels-alder reaction of 2-azetidinone-tethered trienes. The Journal of Organic Chemistry, 65(11), 3310-3321.

-

Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3). Retrieved from [Link]

- Alper, H., & Calet, S. (1988). Enantiospecific and stereospecific rhodium(I)-catalyzed carbonylation and ring expansion of aziridines. Asymmetric synthesis of .beta.-lactams and the kinetic resolution of aziridines. Journal of the American Chemical Society, 110(25), 8543-8544.

Sources

Introduction: The Enduring Significance of the β-Lactam Core

An In-depth Technical Guide to the Chiral Synthesis of 4-Oxoazetidine-2-carboxylate Esters

The 4-oxoazetidine ring, commonly known as the β-lactam, is a privileged scaffold in medicinal chemistry. Its prominence is rooted in the discovery of penicillin, and it remains the cornerstone of the most widely used class of antibiotics. The strained, four-membered ring imparts a high degree of reactivity, enabling it to act as an efficient acylating agent of bacterial transpeptidases, thereby inhibiting cell wall synthesis. Beyond antibiotics, the 4-oxoazetidine-2-carboxylate framework serves as a versatile chiral building block for synthesizing a diverse array of biologically active molecules, including enzyme inhibitors and other therapeutic agents.[1][2][3]

The stereochemistry at the C2 carboxylate and other ring positions is absolutely critical for biological activity. Therefore, the development of robust, efficient, and highly stereoselective methods for accessing enantiopure 4-oxoazetidine-2-carboxylate esters is a paramount objective in synthetic organic chemistry and drug development. This guide provides a detailed overview of the principal strategies for achieving this, focusing on the mechanistic underpinnings and practical considerations that inform experimental design.

Pillar 1: Asymmetric [2+2] Cycloaddition - The Staudinger Reaction

The Staudinger reaction, the cycloaddition of a ketene and an imine, is arguably the most powerful and versatile method for constructing the β-lactam ring.[4][5] The challenge lies in controlling the stereochemistry of the newly formed chiral centers. Modern advancements have transformed this into a highly reliable asymmetric transformation through two primary strategies: chiral catalysts and chiral auxiliaries.

Mechanism and Stereochemical Control

The reaction is generally accepted to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic enolate intermediate. Subsequent conrotatory ring closure yields the β-lactam.[5] This stepwise nature is the key to stereocontrol; the relative orientation of the substituents in the intermediate dictates the final diastereoselectivity of the product.

Catalytic enantioselective variants have emerged as the most elegant approach. Planar-chiral nucleophiles, such as derivatives of 4-(pyrrolidino)pyridine (PPY), have proven to be exceptionally effective catalysts.[1][2][4] The catalyst intercepts the ketene to form a chiral enolate, which then reacts with the imine in a highly organized, face-selective manner, thereby establishing the stereochemistry of the final product.

Caption: General workflow for the catalytic asymmetric Staudinger reaction.

Experimental Protocol: Catalytic Asymmetric Synthesis of a cis-β-Lactam

The following protocol is adapted from the work of Fu and colleagues, demonstrating the use of a planar-chiral catalyst.[2]

-

Catalyst Preparation: A solution of the planar-chiral PPY catalyst (e.g., 0.02 mmol, 0.1 equiv) in anhydrous toluene (5 mL) is prepared in a flame-dried, argon-purged flask.

-

Reactant Addition: The imine (0.20 mmol, 1.0 equiv) is added to the catalyst solution. The mixture is cooled to -78 °C.

-

Ketene Generation: In a separate flask, the acid chloride (0.30 mmol, 1.5 equiv) is dissolved in anhydrous toluene (5 mL). Hünig's base (diisopropylethylamine, 0.32 mmol, 1.6 equiv) is added dropwise at 0 °C to generate the ketene in situ.

-

Cycloaddition: The freshly prepared ketene solution is added slowly via syringe pump over 1 hour to the cold (-78 °C) solution of the imine and catalyst.

-

Reaction Monitoring: The reaction is stirred at -78 °C for an additional 4-6 hours. Progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution. The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched β-lactam.

Pillar 2: The Kinugasa Reaction - A Convergent Approach

The Kinugasa reaction is a powerful method for synthesizing β-lactams from nitrones and terminal alkynes, mediated by a copper(I) salt.[6] It is a cascade process that typically proceeds with high cis-diastereoselectivity.[6]

Mechanism and Causality

The accepted mechanism involves several key steps:

-

Copper Acetylide Formation: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This is the active nucleophile.

-

1,3-Dipolar Cycloaddition: The copper acetylide undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate.[7]

-

Rearrangement: This intermediate then undergoes a series of rearrangements, ultimately leading to the formation of the four-membered β-lactam ring.[6][8]

The choice of copper source, ligands, and base is critical for efficient catalysis and preventing side reactions like the Glaser-type homocoupling of the alkyne.[9] Asymmetric variants can be achieved by using chiral ligands that coordinate to the copper center or by employing a chiral nitrone derived from a chiral aldehyde or amine.

Caption: Simplified mechanistic pathway of the Kinugasa reaction.

Pillar 3: Modern Strategies - C-H Functionalization and Enzymatic Methods

While cycloadditions are foundational, newer strategies offer alternative and often more atom-economical routes.

Palladium-Catalyzed Intramolecular C(sp³)–H Amidation

Recent breakthroughs have enabled the direct formation of the β-lactam ring through intramolecular C-H amidation.[10] This strategy involves the activation of a seemingly inert C(sp³)–H bond. In a notable example, a palladium(II) catalyst, in conjunction with a chiral ligand, can effect the cyclization of a β-aryl carboxamide precursor. The reaction proceeds with high enantioselectivity (up to 94% ee) and offers a streamlined route from simple starting materials.[10] The choice of oxidant is a critical parameter in this methodology, as it is required to regenerate the active Pd(II) catalyst.[10]

Enzymatic Kinetic Resolution

For racemic mixtures of 4-oxoazetidine-2-carboxylate esters, enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign strategy for obtaining single enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases or proteases.

The principle is straightforward: the enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester into its corresponding carboxylic acid, while leaving the other, desired ester enantiomer untouched.[11][12] The resulting mixture of the unreacted ester and the hydrolyzed acid can then be easily separated. The efficiency of the resolution is quantified by the enantiomeric ratio (E), with high E values (>100) being desirable for practical applications.

Caption: Conceptual workflow of Enzymatic Kinetic Resolution (EKR).

Data Summary: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Reaction Type | Typical Stereoselectivity | Core Advantages | Key Considerations |

| Asymmetric Staudinger | [2+2] Cycloaddition | cis or trans possible; High ee (>95%) with catalyst | Broad substrate scope, well-established, high reliability.[5] | Requires in-situ generation of unstable ketenes.[5] |

| Kinugasa Reaction | [3+2] Cycloaddition -> Rearrangement | Predominantly cis; High ee with chiral ligands | Convergent, uses stable precursors.[6] | Potential for alkyne homocoupling side reactions.[9] |

| C-H Amidation | Intramolecular C-H Activation | High ee (>90%) with chiral ligands | High atom economy, novel disconnection.[10] | Substrate scope may be limited by directing group compatibility. |

| Enzymatic Resolution | Kinetic Resolution (Hydrolysis) | Excellent ee (>99%) | Mild, "green" conditions, high selectivity.[11][13] | Theoretical max yield of 50% for the desired enantiomer. |

Conclusion and Future Outlook

The chiral synthesis of 4-oxoazetidine-2-carboxylate esters remains a dynamic field of research, driven by the enduring importance of the β-lactam scaffold in medicine. While classic methods like the Staudinger and Kinugasa reactions continue to be refined and remain workhorses in the field, modern approaches based on C-H functionalization and biocatalysis are providing more efficient and sustainable alternatives. The choice of synthetic strategy depends heavily on the specific target molecule, desired stereochemistry, and scale of the synthesis. Future innovations will likely focus on expanding the scope of catalytic methods, developing novel enzymatic tools, and integrating these powerful synthetic strategies into streamlined, multi-step syntheses of complex pharmaceutical agents.

References

-

Fu, G. C., & Hodous, B. L. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

-

Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science. [Link]

-

Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. PubMed. [Link]

-

Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. [Link]

-

Chmielewski, M., et al. (2020). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2020). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI. [Link]

-

Alcaide, B., & Almendros, P. (2011). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

-

ACS Publications. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Catalysis. [Link]

-

Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions. [Link]

-

YouTube. (2022). Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! YouTube. [Link]

-

Semantic Scholar. Synthesis of β-Lactams via Enantioselective Allylation of Anilines with Morita–Baylis–Hillman Carbonates. Semantic Scholar. [Link]

-

Organic Chemistry Portal. β-Lactam synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. [Link]

-

DeMong, D. E., & Williams, R. M. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

-

O'Donnell, M. J., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. [Link]

-

ResearchGate. (2008). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. ResearchGate. [Link]

-

NIH. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. [Link]

-

RSC Publishing. (1985). Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem. (2S)-4-oxoazetidine-2-carboxylic acid. PubChem. [Link]

-

NIH. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC. [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

RSC Publishing. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology. [Link]

-

MySkinRecipes. (R)-4-Oxoazetidine-2-carboxylicacid. MySkinRecipes. [Link]

-

Zhou, P., et al. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. PubMed. [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

-

Beilstein Journals. (2023). New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry. [Link]

-

NIH. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

Sources

- 1. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]

- 3. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. organicreactions.org [organicreactions.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Methyl 4-oxoazetidine-2-carboxylate CAS number and supplier

An In-depth Technical Guide to (S)-Methyl 4-oxoazetidine-2-carboxylate: A Chiral Building Block for Drug Discovery

Abstract

This compound is a high-value chiral building block, pivotal in the synthesis of a wide array of pharmacologically active compounds. Its strained four-membered β-lactam ring and defined stereochemistry at the C2 position make it an essential precursor for the development of novel antibiotics, enzyme inhibitors, and other therapeutic agents. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and practical applications for researchers and scientists in the field of drug development.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are crucial for its handling, reaction setup, and analytical characterization. The compound is a white to light yellow solid at room temperature.[1]

| Property | Value | Source |

| CAS Number | 100188-44-1 | [2][3] |

| Molecular Formula | C₅H₇NO₃ | [2][3][4] |

| Molecular Weight | 129.11 g/mol | [3] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 296.5 ± 33.0 °C (Predicted) | [3] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [3] |

| Synonyms | Methyl (2S)-4-oxoazetidine-2-carboxylate, (S)-4-Methoxycarbonyl-2-azetidinone | [2][5] |

| InChIKey | WAKVYXZJTFOVKC-VKHMYHEASA-N | [4] |

Significance in Medicinal Chemistry

The azetidin-2-one (β-lactam) core is the defining structural feature of the β-lactam family of antibiotics, including penicillins and cephalosporins. This compound serves as a non-traditional yet highly versatile starting material for creating analogues and novel inhibitors that target bacterial cell wall synthesis or other enzymatic pathways.

Its utility extends beyond antibiotics. It is a key intermediate for synthesizing NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and various orally active β-lactamase inhibitors.[6] The inherent ring strain of the four-membered ring provides a thermodynamic driving force for ring-opening reactions, allowing chemists to introduce diverse functionalities with high regioselectivity. The stereocenter at C2 is critical, as biological targets are chiral and often exhibit stereospecific binding.

Synthetic Workflow: N-Protection of the Azetidinone Core

The secondary amine within the β-lactam ring is a key handle for synthetic elaboration. However, its nucleophilicity and acidity often require protection before performing modifications elsewhere on the molecule. A common and robust protection strategy is the introduction of a tert-butyloxycarbonyl (Boc) group.

Causality Behind Experimental Choices:

-

Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is electrophilic enough to react with the amine but is generally stable and easy to handle. 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction, which would otherwise be very slow with the weakly nucleophilic lactam nitrogen.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves the starting materials, and is easily removed under reduced pressure.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exotherm and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Work-up: The aqueous work-up with dilute HCl removes the DMAP catalyst and any unreacted base. The subsequent brine wash helps to remove water from the organic layer before drying.

-

Purification: Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from starting material and non-polar byproducts.

Detailed Step-by-Step Protocol:

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and cool the mixture to 0°C using an ice-water bath.

-

Reagent Addition: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product.

Workflow Visualization

Caption: Workflow for the N-Boc protection of this compound.

Commercial Availability

This specialized building block is available from several chemical suppliers who cater to the research and development market. When sourcing, it is imperative to verify purity and enantiomeric excess to ensure the integrity of subsequent synthetic steps.

| Supplier | Country | Source |

| Alchem Pharmtech, Inc. | United States | [3] |

| American Custom Chemicals Corporation | United States | [3] |

| CHEMLYTE SOLUTIONS CO., LTD | China | [2] |

Note: Supplier availability may vary by region and time. Researchers should consult supplier catalogs for the most current information.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its unique structural and stereochemical features provide a robust platform for the design and synthesis of next-generation therapeutics. Understanding its properties, handling, and reaction pathways, such as the fundamental N-protection protocol detailed here, is essential for any scientist looking to leverage its synthetic potential in drug discovery programs.

References

-

100188-44-1_(S)-4-Oxo-2-azetidinecarboxylicacidmethylester标准品 - casstandard.com. [Link]

-

Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3) - PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. (S)-4-Oxo-2-azetidinecarboxylicacidmethylester | 100188-44-1 [amp.chemicalbook.com]

- 4. PubChemLite - Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. (S)-4-Oxo-2-azetidinecarboxylicacidmethylester_cas号100188-44-1_methyl (S)-(-)-2-oxoazetidine-4-carbo - CAS信息网 [cas-news.com]

- 6. (S)-4-Oxoazetidine-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Stability and Storage of (S)-Methyl 4-oxoazetidine-2-carboxylate

Foreword: Navigating the Intricacies of a Pivotal Chiral Building Block

(S)-Methyl 4-oxoazetidine-2-carboxylate, a chiral cornerstone in the synthesis of numerous β-lactam antibiotics and other pharmacologically active molecules, presents unique challenges in its handling and storage. The inherent strain of its four-membered ring, coupled with the reactivity of the β-lactam and ester functionalities, renders it susceptible to various degradation pathways. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the stability profile of this critical intermediate. By elucidating the principles governing its degradation and outlining robust storage and handling protocols, we aim to empower scientists to ensure the integrity and purity of their starting materials, a prerequisite for reproducible and successful synthetic outcomes.

The Chemical Identity and Significance of this compound

This compound is a synthetic intermediate characterized by a strained azetidin-2-one (β-lactam) ring, a chiral center at the C2 position, and a methyl ester at the C2 carboxylate. Its molecular structure is pivotal, offering a versatile scaffold for the elaboration of complex molecular architectures, particularly in the realm of antibiotic development.

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| CAS Number | 100188-44-1 |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Fundamental Principles of β-Lactam Stability: A Framework for Understanding

The stability of this compound is intrinsically linked to the chemical nature of the β-lactam ring. This four-membered cyclic amide is highly susceptible to nucleophilic attack due to significant ring strain and reduced amide resonance. This inherent reactivity is the basis for the mode of action of β-lactam antibiotics but also dictates the compound's instability. The primary degradation pathways for β-lactam-containing molecules are hydrolysis, thermal decomposition, and photolysis.[1]

Hydrolytic Degradation: The Primary Nemesis

Hydrolysis is the most common degradation pathway for β-lactams, leading to the opening of the strained four-membered ring and loss of biological activity in the case of antibiotics.[1] This process can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the β-lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond.

For this compound, hydrolysis results in the formation of the corresponding ring-opened amino acid. The methyl ester is also susceptible to hydrolysis, which would yield the parent carboxylic acid, (S)-4-oxoazetidine-2-carboxylic acid. The relative rates of β-lactam and ester hydrolysis are dependent on the specific reaction conditions.

Recommended Storage and Handling Conditions: A Proactive Approach to Preservation

Based on the inherent instability of β-lactam compounds and supplier recommendations for the analogous carboxylic acid, stringent storage conditions are paramount to preserving the purity and integrity of this compound.

Core Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and potential hydrolytic reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, mitigating hydrolytic and oxidative degradation. |

| Moisture | Sealed in a dry environment | Water is a key reactant in hydrolytic degradation. The use of desiccants is advised. |

| Light | Protection from light (Amber vial) | Prevents potential photolytic degradation pathways. |

Handling Protocols: Ensuring Integrity from Vial to Reaction

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated warming and cooling cycles and exposure of the bulk material.

-

Solvent Purity: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

Potential Degradation Pathways: A Mechanistic Perspective

Proposed Degradation Scheme

Caption: Predicted major degradation pathways for this compound.

Experimental Protocols for Stability Assessment: A Blueprint for In-House Studies

To rigorously assess the stability of this compound, a comprehensive forced degradation study according to the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B) is recommended.[2][3][4][5] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Protocol

The following protocol outlines a typical forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide.

-

Incubate at room temperature for various time points, protected from light.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven for a defined period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5]

-

A control sample should be wrapped in aluminum foil to exclude light.

-

3. Analytical Method:

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol) is often required.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is typical. For structural elucidation of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating analytical method.

Conclusion: A Commitment to Quality and Reproducibility

The chemical stability of this compound is a critical parameter that directly impacts its utility in synthetic chemistry and drug development. While specific public data on its degradation is sparse, a thorough understanding of the inherent reactivity of the β-lactam ring provides a strong foundation for establishing appropriate storage and handling procedures. The implementation of stringent environmental controls—namely, refrigeration, exclusion of moisture and light, and the use of an inert atmosphere—is non-negotiable for preserving the integrity of this valuable chiral building block. For critical applications, conducting in-house forced degradation studies is strongly recommended to fully characterize its stability profile and to develop robust analytical methods for quality control. By adhering to these principles, researchers can ensure the reliability of their starting materials, leading to more consistent and successful scientific outcomes.

References

- Pikal, M. J., Lukes, A. L., & Lang, J. E. (1977). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences, 66(9), 1312–1316.

-

ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1... Retrieved from [Link]

- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Blake, T. R., Ho, W. C., Turlington, C. R., Zang, X., Huttner, M. A., Wender, P. A., & Waymouth, R. M. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(11), 2956–2968.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.

-

ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- Roca, M., Villegas, L., & Castillo, M. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 94(3), 1155–1164.

- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.

- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Chemistry, 9, 732942.

- Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in w

- Degradation of beta-lactam antibiotics. (2004).

- Photostability. (n.d.). IAGIM.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 3046-3056.

- (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2022). Molbank, 2022(2), M1365.

- Methyl Esters. (n.d.). Organic Chemistry Portal.

- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). Molecules, 27(9), 2788.

- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA International Journal for Chemistry, 57(5), 241-244.

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).

- Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(2), 614-625.

- Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. (2023). Asian Journal of Chemistry, 35(1), 183-190.

- Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218.

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38406-38413.

- Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. (1981).

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2020). Beilstein Journal of Organic Chemistry, 16, 1894–1904.

- Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(2), 614-625.

- (S)-4-Oxoazetidine-2-carboxylic Acid. (n.d.). CymitQuimica.

- (2S)-4-oxoazetidine-2-carboxylic acid. (n.d.). PubChem.

- Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester... (n.d.).

Sources

Spectroscopic characterization of methyl (2S)-4-oxoazetidine-2-carboxylate

An In-depth Spectroscopic Guide to Methyl (2S)-4-oxoazetidine-2-carboxylate: Structure, Purity, and Chiral Integrity

Introduction

Methyl (2S)-4-oxoazetidine-2-carboxylate is a cornerstone chiral building block in medicinal chemistry. As a strained β-lactam, its structure is central to the synthesis of a vast array of carbapenem and penem antibiotics, which function by inhibiting bacterial cell wall biosynthesis.[1][2] The precise three-dimensional arrangement, or stereochemistry, at the C2 position is paramount, as it dictates the efficacy and biological activity of the resulting therapeutic agents.[3][4]

This technical guide provides a comprehensive exploration of the spectroscopic techniques required for the unambiguous characterization of this vital synthetic intermediate. For researchers and drug development professionals, rigorous analytical verification is not merely a procedural step but a fundamental requirement for ensuring quality, safety, and reproducibility in the synthetic pipeline. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical methods, presenting a holistic workflow for confirming structural integrity, stereochemical fidelity, and sample purity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure and connectivity of methyl (2S)-4-oxoazetidine-2-carboxylate in solution.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms in the molecule. The rigid, four-membered ring structure significantly influences the resulting spectrum.[5]

Causality Behind Experimental Observations: The key feature in the ¹H NMR spectrum is the behavior of the two protons on the C3 carbon (H-3a and H-3b). Due to the presence of the chiral center at C2, these methylene protons are chemically non-equivalent, a phenomenon known as diastereotopicity.[6][7] They reside in different magnetic environments; one is cis to the ester group, and the other is trans. This non-equivalence means they will have different chemical shifts and will couple not only to the H-2 proton but also to each other (geminal coupling).[5] This results in a complex splitting pattern, typically two distinct signals, each being a doublet of doublets.

Predicted ¹H NMR Data:

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ) ppm | Coupling Constants (J) Hz |

| H-2 | dd | ~4.2 - 4.5 | J (H2, H3a) ≈ 5-6 Hz, J (H2, H3b) ≈ 2-3 Hz |

| H-3a (diastereotopic) | dd | ~3.4 - 3.6 | J (H3a, H3b) ≈ 15-16 Hz, J (H3a, H2) ≈ 5-6 Hz |

| H-3b (diastereotopic) | dd | ~2.9 - 3.1 | J (H3b, H3a) ≈ 15-16 Hz, J (H3b, H2) ≈ 2-3 Hz |

| N-H | br s | ~7.5 - 8.5 | - |

| O-CH₃ | s | ~3.7 - 3.8 | - |

Note: Chemical shifts are solvent-dependent. Data are predicted based on typical values for azetidinone rings.[5]

Caption: Molecular structure with key proton assignments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides information on the number and type of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Approx. Chemical Shift (δ) ppm | Rationale |

| C=O (β-Lactam) | ~165 - 170 | Carbonyl in a strained amide system. |

| C=O (Ester) | ~170 - 175 | Typical ester carbonyl chemical shift. |

| C2 | ~55 - 60 | Chiral carbon attached to N and C=O group. |

| C4 | ~45 - 50 | Methylene carbon adjacent to the lactam carbonyl. |

| O-CH₃ | ~52 - 54 | Methyl group of the ester. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of methyl (2S)-4-oxoazetidine-2-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm H-H couplings (e.g., between H-2 and H-3 protons) and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom. This is invaluable for unambiguous assignment.

Caption: A potential ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Determine the m/z of the molecular ion peak and compare the exact mass with the theoretical value to confirm the elemental formula.

Section 4: Chiroptical Spectroscopy - Verifying Stereochemical Integrity

For a chiral molecule, confirming the absolute configuration is critical. Chiroptical methods, such as measuring optical rotation, provide this essential information.

Causality Behind Experimental Observations: A chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule's specific enantiomer. The (2S) enantiomer will rotate light in one direction, while its (2R) counterpart would rotate it by an equal amount in the opposite direction. A racemic mixture (50:50 of both) will show no rotation.

Specific Optical Rotation: The specific rotation ([α]D) is a standardized measure of this effect. While a value for the methyl ester is not readily available in the literature, the corresponding (2S)-4-oxoazetidine-2-carboxylic acid has a reported value.

-

[α]²⁰/D = -46° (c = 1 in methanol) for the corresponding carboxylic acid. [8] The methyl ester is expected to have a similar sign and magnitude of rotation, providing a key benchmark for verifying the enantiomeric purity of the sample.

Experimental Protocol: Polarimetry

-

Sample Preparation: Accurately prepare a solution of the compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).

-

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in dm) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) .

-

Comparison: Compare the experimental value to the literature value to confirm the enantiomer and assess enantiomeric excess.

Section 5: Integrated Spectroscopic Analysis - A Holistic Approach

No single technique provides the complete picture. A robust characterization relies on integrating the data from all methods to build an unshakeable confirmation of structure, purity, and stereochemistry.

Caption: Integrated workflow for complete spectroscopic characterization.

This integrated approach ensures that the material being carried forward in a synthesis is of the correct structure and purity. For example, ¹H NMR can identify impurities, HRMS confirms the correct elemental formula, FTIR provides instant confirmation of the key β-lactam ring, and polarimetry validates the critical (2S) stereochemistry. Together, they form a self-validating system essential for modern drug development.

Conclusion

The spectroscopic characterization of methyl (2S)-4-oxoazetidine-2-carboxylate is a multi-faceted process that leverages the strengths of several analytical techniques. From the detailed connectivity map provided by NMR to the definitive molecular formula from HRMS, the functional group fingerprint from FTIR, and the crucial stereochemical validation from polarimetry, each method contributes a vital piece of the puzzle. Adherence to this rigorous, integrated analytical workflow is indispensable for ensuring the quality and integrity of this critical building block, thereby underpinning the success of complex synthetic campaigns in pharmaceutical research and development.

References

-

Effect of the chirality of the β-lactam ring on antimicrobial activity. (2019). PubMed Central (PMC). Available at: [Link]

-

Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. Available at: [Link]

-

(2S)-4-oxoazetidine-2-carboxylic acid. PubChem. Available at: [Link]

-

Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. Available at: [Link]

-

C4-Phenylthio beta-lactams: Effect of the chirality of the beta-lactam ring on antimicrobial activity. Drexel University. Available at: [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Available at: [Link]

-

FTIR study of five complex β-lactam molecules. ResearchGate. Available at: [Link]

-

NMR Spectroscopy: Homotopic, Enantiotopic, Diastereotopic. University of Puget Sound. Available at: [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

-

Infrared (IR) Spectroscopy. University of Colorado Boulder. Available at: [Link]

-

How to differentiate diastereotopic protons by NMR in flexible groups? (2016). Chemistry Stack Exchange. Available at: [Link]

-

Carbonyl compounds - IR - spectroscopy. University of Warsaw. Available at: [Link]

-

Methyl (2s)-4-oxoazetidine-2-carboxylate. PubChemLite. Available at: [Link]

-

Methyl (2S,3R)-3-Allyl-4-oxoazetidine-2-carboxylate. SpectraBase. Available at: [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2022). PubMed Central (PMC). Available at: [Link]

-

β-Lactam. Wikipedia. Available at: [Link]

-

Relation of structural properties of beta-lactam antibiotics to antibacterial activity. (1985). PubMed. Available at: [Link]

-

Overview of Beta-Lactams. MSD Manual Professional Edition. Available at: [Link]

-

Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. Available at: [Link]

-

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2017). MDPI. Available at: [Link]

-

(2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. PubChem. Available at: [Link]

- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. Relation of structural properties of beta-lactam antibiotics to antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [researchdiscovery.drexel.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 8. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Architectural Core of β-Lactams: A Guide to the Discovery and Synthetic History of 4-Oxoazetidine-2-carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-oxoazetidine-2-carboxylate scaffold represents a cornerstone in medicinal chemistry, most famously as the defining structural feature of the vast family of β-lactam antibiotics. Its inherent ring strain and versatile functional handles make it both a synthetic challenge and a powerful building block for creating compounds with significant biological activity. This guide provides an in-depth exploration of the discovery and the evolution of synthetic strategies for this critical heterocyclic system, offering field-proven insights for professionals in drug development and chemical research.

Early Discovery: From Penicillin's Puzzle to Targeted Synthesis

The story of the 4-oxoazetidine-2-carboxylate core is inextricably linked to the elucidation of the structure of penicillin in the 1940s. The initial challenge was to confirm the presence of the novel, highly strained four-membered β-lactam ring system. One of the pivotal moments in this journey was the total synthesis of a penam derivative, which solidified the structural hypothesis.

Early synthetic efforts were not focused on creating the isolated 4-oxoazetidine-2-carboxylate but rather on building the more complex bicyclic systems seen in penicillin and cephalosporins. However, the need for more versatile and efficient routes to β-lactam antibiotics spurred research into the synthesis of the monocyclic core itself. A significant early approach involved the [2+2] cycloaddition of a ketene and an imine, a method pioneered by Hermann Staudinger in the early 20th century for β-lactam synthesis in general. While groundbreaking, these early methods often lacked stereocontrol, a critical aspect for biological activity.

The Rise of Modern Synthetic Strategies

The demand for novel antibiotics and a deeper understanding of reaction mechanisms led to the development of more refined and controlled synthetic methodologies. These can be broadly categorized into several key approaches.

One of the most robust and widely adopted strategies involves the cyclization of activated L-aspartic acid derivatives. This approach offers excellent stereocontrol, as the stereochemistry of the final product is directly derived from the readily available chiral pool of the starting amino acid.

The core principle involves activating the β-carboxyl group of an N-protected aspartic acid derivative to facilitate nucleophilic attack by the nitrogen atom. The choice of activating group and reaction conditions is critical to favor the formation of the four-membered ring over potential side reactions, such as polymerization or the formation of a five-membered succinimide ring.

Workflow: Cyclization from L-Aspartic Acid

Caption: General workflow for synthesizing the target core from L-aspartic acid.

A common method involves the use of a Grignard reagent, such as ethylmagnesium bromide. The Grignard reagent selectively deprotonates the N-H bond and simultaneously converts the α-ester into a more reactive magnesium enolate, facilitating the intramolecular cyclization.

Featured Protocol: Synthesis of (S)-tert-Butyl 4-oxoazetidine-2-carboxylate

This protocol is adapted from established methodologies demonstrating the cyclization approach.

-

Step 1: Preparation of the Starting Material. L-aspartic acid is converted to its di-tert-butyl ester hydrochloride salt. The amino group is then protected, for example, with a p-toluenesulfonyl (Ts) group.

-

Step 2: Selective Deprotection. The α-tert-butyl ester is selectively cleaved under mild acidic conditions to yield the N-protected mono-ester.

-

Step 3: Cyclization.

-

The N-protected α-amino acid (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere (e.g., Argon).

-

A solution of a Grignard reagent, such as phenylmagnesium bromide in THF (2 equivalents), is added dropwise over 30 minutes. The reaction mixture is stirred at this temperature for 1-2 hours.

-

The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford the desired (S)-tert-butyl 4-oxoazetidine-2-carboxylate.

Trustworthiness Note: The success of this reaction is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The stereochemical integrity is typically confirmed by measuring the specific rotation and comparing it to literature values.

Another powerful approach involves the combination of a three-atom component and a one-atom component. A classic example is the reaction of a β-amino ester with a reagent that provides the C4 carbonyl carbon.

Mechanism: [3+1] Cyclization via a Reformatsky-type Reaction

Caption: A simplified mechanism for the [3+1] synthesis approach.

In these methods, the stereocenter at C2 is typically set from the starting β-amino acid, again leveraging the chiral pool. The choice of the "C1" reagent and the base used to promote cyclization are critical for achieving high yields.

Comparative Analysis of Synthetic Routes

The optimal synthetic route often depends on the desired substitution pattern, scale, and stereochemical requirements.

| Method | Starting Materials | Stereocontrol | Key Advantages | Potential Challenges |

| Intramolecular Cyclization | L-Aspartic acid or L-glutamic acid derivatives | Excellent (derived from starting amino acid) | High stereopurity, readily available starting materials. | Requires multi-step preparation of the acyclic precursor. |

| [2+2] Cycloaddition | Ketenes and Imines | Variable; often requires chiral auxiliaries or catalysts for stereocontrol. | Convergent, can create diverse substitution patterns. | Can produce diastereomeric mixtures, ketene handling can be difficult. |

| [3+1] Combination | β-Amino esters | Good (derived from starting amino acid) | Good for specific substitution patterns. | Can be sensitive to reaction conditions, potential for side reactions. |

Applications in Drug Development

The 4-oxoazetidine-2-carboxylate core is more than just a component of classical antibiotics. It serves as a versatile chiral building block for a wide range of therapeutic agents:

-

β-Lactam Antibiotics: It is the key pharmacophore in penicillins, cephalosporins, carbapenems (e.g., imipenem), and monobactams (e.g., aztreonam).

-

β-Lactamase Inhibitors: Derivatives are designed to inhibit the enzymes that confer bacterial resistance to β-lactam antibiotics. Clavulanic acid and tazobactam are prominent examples that feature this core structure.

-

Antiviral Agents: The constrained ring system is used as a scaffold to mimic peptide turns, leading to the development of protease inhibitors.

-

Cholesterol Absorption Inhibitors: Ezetimibe, a drug used to lower cholesterol levels, contains a related azetidin-2-one ring system, demonstrating the broader utility of this structural class.

Future Outlook

Research in this area continues to evolve, with a focus on developing more efficient, sustainable, and stereoselective synthetic methods. The use of catalytic asymmetric reactions to construct the azetidinone ring is a particularly active area of investigation. As our understanding of biological targets deepens, the 4-oxoazetidine-2-carboxylate scaffold will undoubtedly remain a privileged structure for the design and synthesis of new therapeutic agents. Its rich history provides a solid foundation for future innovation in medicinal chemistry.

References

-

Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society. [Link]

-

Miller, M. J. (1986). Syntheses and uses of N-hydroxy-2-azetidinones. Accounts of Chemical Research. [Link]

-

Alcaide, B., & Almendros, P. (2002). The Chemistry of 2-Azetidinones (β-Lactams). Chemical Reviews. [Link]

-

Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron. [Link]

An In-Depth Technical Guide to the Fundamental Reactivity of the β-Lactam Ring in Azetidinones

Introduction: The Privileged Scaffold in Modern Medicine